![molecular formula C18H13ClFNO3S B606833 (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid
Descripción general
Descripción
CU CPT 4a es un inhibidor selectivo del receptor similar al peaje 3 (TLR3). Se ha demostrado que inhibe las vías de señalización descendentes mediadas por el complejo TLR3/ARN de doble cadena, lo que reduce la producción de factor de necrosis tumoral alfa (TNF-α) e interleucina-1 beta (IL-1β) en células completas . Este compuesto ha demostrado potencial en la reducción de la mortalidad de las células de las criptas en ratones y la mitigación del síndrome gastrointestinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CU CPT 4a implica la reacción de 3-cloro-6-fluorobenzo[b]tiofeno-2-carbaldehído con ®-3-fenil-2-(hidroxiimino)ácido propanoico en condiciones específicas . La reacción normalmente requiere un disolvente como el dimetilsulfóxido (DMSO) y puede implicar calentamiento para facilitar la reacción.
Métodos de producción industrial
La producción industrial de CU CPT 4a sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica luego mediante técnicas como la recristalización o la cromatografía para lograr la calidad deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
CU CPT 4a principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos, como los sustituyentes cloro y flúor en el anillo benzo[b]tiofeno . También puede participar en reacciones de oxidación y reducción en condiciones específicas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles. Las reacciones se llevan a cabo típicamente en disolventes polares como DMSO o acetonitrilo.
Reacciones de oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de aminas de CU CPT 4a .
Aplicaciones Científicas De Investigación
CU CPT 4a tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
CU CPT 4a ejerce sus efectos inhibiendo selectivamente TLR3. Se une al complejo TLR3/ARN de doble cadena, evitando la activación de las vías de señalización descendentes . Esta inhibición conduce a una reducción en la producción de citoquinas proinflamatorias como TNF-α e IL-1β . Los objetivos moleculares involucrados incluyen TLR3 y sus moléculas de señalización asociadas .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
CU CPT 4a destaca por su alta selectividad para TLR3 y su eficacia demostrada en la reducción del síndrome gastrointestinal en modelos animales . Su estructura química única, que presenta un anillo benzo[b]tiofeno con sustituyentes cloro y flúor, contribuye a sus propiedades de unión e inhibición específicas .
Actividad Biológica
The compound (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid is a complex organic molecule characterized by its unique structure, which includes a benzothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features:
- A benzothiophene ring, which is known for its biological activity.
- An amine group that can participate in various biochemical reactions.
- A carboxylic acid group that can influence the compound's solubility and reactivity.
Anti-inflammatory Properties
The compound has been identified as a competitive inhibitor of Toll-like receptor 3 (TLR3) . TLR3 plays a crucial role in the immune response by recognizing double-stranded RNA, leading to the activation of inflammatory pathways. By inhibiting TLR3, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are pivotal in inflammatory responses.
Table 1: Inhibition of Cytokine Production
Cytokine | Effect of Compound |
---|---|
TNF-α | Decreased |
IL-1β | Decreased |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases and gastrointestinal conditions, particularly in models where intestinal crypt cells are protected against damage.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The benzothiophene moiety is particularly effective in inhibiting enzymes that play a role in these processes. The amine group allows for nucleophilic interactions, while the carboxylic acid can facilitate binding to protein targets through ionic interactions.
Case Studies
Several studies have explored similar compounds derived from benzothiophene structures:
- Benzothiazole Derivatives : These compounds exhibited broad-spectrum anticancer activities across various cell lines, indicating a potential pathway for developing new therapeutic agents .
- PD-L1 Inhibitors : Research on inhibitors targeting PD-L1 has shown that modifications to similar moieties can enhance binding affinity and biological activity, suggesting that the structural features present in our compound could be optimized for better efficacy against cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid, and how can stereochemical integrity be maintained?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies to preserve stereochemistry. For example, anhydrous conditions (e.g., THF under nitrogen) and coupling reagents like DCC/NHS are critical for amide bond formation . Zinc-mediated reactions, as seen in analogous fluorophenylpropanoic acid syntheses, may also be applicable for introducing halogens . Purification via HPLC or recrystallization ensures high enantiomeric excess (>95%) .
Q. How can researchers validate the structural and stereochemical configuration of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, NOESY) to confirm connectivity and stereochemistry. For instance, NOESY can identify spatial relationships between the benzothiophene and phenyl groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide definitive confirmation . PubChem-derived computational data (InChIKey, SMILES) should be cross-referenced for validation .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the biological activity of this compound in oncology research?
- Methodological Answer : Begin with in vitro assays targeting pathways implicated in cancer (e.g., kinase inhibition or apoptosis). Use fluorogenic substrates to measure enzymatic activity modulation. For in vivo studies, employ xenograft models with tumor cells expressing fluorophenyl-sensitive targets, as seen in related beta-amino acid analogs . Dose-response curves and toxicity profiles (e.g., liver/kidney function markers) should be established to assess therapeutic windows.
Q. How can researchers resolve contradictions in biological activity data arising from batch-to-batch purity variations?
- Methodological Answer : Implement rigorous quality control:
- Purity Analysis : Use HPLC with UV/fluorescence detection (≥95% purity threshold) .
- Impact Assessment : Compare activity of purified vs. crude batches in dose-dependent assays.
- Stability Testing : Monitor degradation products (e.g., hydrolysis of the amide bond) under storage conditions . Contradictions often arise from undetected impurities or racemization; chiral HPLC can identify enantiomeric shifts .
Q. What computational and experimental approaches are optimal for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Docking/MD Simulations : Use software like AutoDock Vina to predict binding modes to proteins (e.g., benzothiophene interactions with hydrophobic pockets).
- SPR/Biacore : Measure real-time binding kinetics (KD, kon/koff) for validated targets .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., fluorophenyl-binding residues) to confirm critical interaction sites .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Methodological Answer : Focus on modifying metabolically labile sites:
- Amide Bond Stabilization : Replace the benzothiophene-carbonyl group with bioisosteres (e.g., heterocyclic rings) .
- Fluorine Substitution : Introduce additional fluorine atoms at meta/para positions to enhance lipophilicity and block oxidative metabolism .
- Prodrug Strategies : Esterify the carboxylic acid to improve bioavailability, with enzymatic cleavage sites tailored to target tissues .
Propiedades
IUPAC Name |
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAASQMCXDRISAV-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336697 | |
Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279713-77-7 | |
Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.